![molecular formula C8H16ClNO2 B2887416 2-(Cyclohexylamino)acetic acid hydrochloride CAS No. 56676-70-1](/img/structure/B2887416.png)
2-(Cyclohexylamino)acetic acid hydrochloride
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Overview
Description
2-(Cyclohexylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is used for industrial purposes .
Molecular Structure Analysis
The molecular structure of 2-(Cyclohexylamino)acetic acid hydrochloride is represented by the InChI code 1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H .Physical And Chemical Properties Analysis
2-(Cyclohexylamino)acetic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 193.67 .Scientific Research Applications
Synthesis and Characterization
- A novel cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, was isolated from Emilia sonchifolia, showcasing the potential for discovering new compounds from natural sources. This compound, along with a known analogue, was characterized using various spectroscopic techniques, indicating the diversity and complexity of cyclohexylacetic acid derivatives in nature (Shen et al., 2013).
Biological Activities
- The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid was synthesized and its Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) was characterized. The ligand and its metal complexes were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting the potential for therapeutic applications (Ikram et al., 2015).
Environmental and Chemical Studies
- The ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate were investigated in the presence of beta-cyclodextrin, revealing the influence of molecular interactions on reaction kinetics and providing insights into the mechanisms of chemical reactions involving cyclohexylacetic acid derivatives (Iglesias, 2000).
- A novel synthesis method for phenanthrenes involved reactions of cyclohexene-1-acetic acid with aromatic substrates, demonstrating the versatility of cyclohexylacetic acid derivatives in synthetic organic chemistry (Ramana & Potnis, 1996).
Analytical and Synthetic Applications
- Two monoclinic forms of diclofenac acid, which is structurally related to cyclohexylacetic acid derivatives, were characterized, showing the polymorphism in such compounds and its potential implications for pharmaceutical development (Castellari & Ottani, 1997).
- The scalable preparation of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported, highlighting the importance of chiral cyclohexylacetic acid derivatives in synthetic chemistry and their potential applications in producing enantiomerically pure substances (Vamos & Kobayashi, 2008).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how 2-(Cyclohexylamino)acetic acid hydrochloride interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2-(cyclohexylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQWXSBOYDWWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)acetic acid hydrochloride |
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